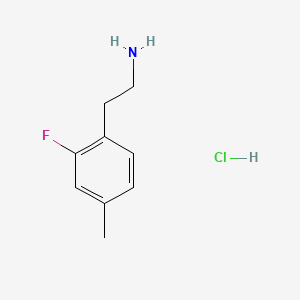

2-(2-fluoro-4-methylphenyl)ethan-1-amine hydrochloride

CAS No.: 2680615-76-1

Cat. No.: VC12022948

Molecular Formula: C9H13ClFN

Molecular Weight: 189.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2680615-76-1 |

|---|---|

| Molecular Formula | C9H13ClFN |

| Molecular Weight | 189.66 g/mol |

| IUPAC Name | 2-(2-fluoro-4-methylphenyl)ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C9H12FN.ClH/c1-7-2-3-8(4-5-11)9(10)6-7;/h2-3,6H,4-5,11H2,1H3;1H |

| Standard InChI Key | CUGVVBILTQMMBE-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)CCN)F.Cl |

| Canonical SMILES | CC1=CC(=C(C=C1)CCN)F.Cl |

Introduction

Chemical and Physical Properties

2-(2-Fluoro-4-methylphenyl)ethan-1-amine hydrochloride is a white crystalline solid with the molecular formula C₉H₁₃ClFN and a molecular weight of 189.66 g/mol. Key physicochemical properties are summarized below:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃ClFN |

| Molecular Weight | 189.66 g/mol |

| IUPAC Name | 2-(2-fluoro-4-methylphenyl)ethanamine hydrochloride |

| Solubility | Soluble in polar solvents (e.g., water, methanol) |

| Stability | Stable under inert conditions; hygroscopic |

| Melting Point | Not explicitly reported (estimated >200°C) |

The compound’s canonical SMILES (CC1=CC(=C(C=C1)CCN)F.Cl) and InChIKey (CUGVVBILTQMMBE-UHFFFAOYSA-N) confirm its structural uniqueness. The fluorine atom enhances electronegativity, while the methyl group contributes to steric effects, influencing reactivity and binding interactions.

Synthesis and Production

Synthetic Routes

The synthesis involves multi-step organic reactions:

-

Phenyl Ring Formation: A Friedel-Crafts acylation or Suzuki coupling introduces the methyl and fluorine substituents to the benzene ring.

-

Amination: Reduction of a nitrile or ketone intermediate (e.g., 2-fluoro-4-methylacetophenone) via catalytic hydrogenation or LiAlH₄ yields the primary amine.

-

Salt Formation: Treatment with hydrochloric acid converts the free amine into its hydrochloride salt, improving crystallinity and solubility.

Industrial-Scale Production

Batch reactors are commonly used, though continuous flow systems are emerging for better temperature control and yield optimization. Purification via recrystallization or chromatography ensures >95% purity.

Chemical Reactivity

The compound participates in reactions typical of aromatic amines and hydrochlorides:

-

Alkylation/Acylation: Reacts with alkyl halides or acyl chlorides to form secondary amines or amides.

-

Oxidation: Forms nitroso or nitro derivatives under strong oxidizing conditions.

-

Acid-Base Reactions: The hydrochloride salt dissociates in aqueous solutions, releasing the free amine at basic pH.

Comparative studies with 2-fluoro-1-(4-methylphenyl)ethan-1-amine hydrochloride (CAS No. N/A) reveal that positional isomerism impacts reactivity. The ortho-fluorine in the target compound increases steric hindrance, slowing nucleophilic substitutions compared to para-substituted analogs.

Biological Activity and Applications

Materials Science

-

Polymer Synthesis: Serves as a monomer for cationic polymers used in water treatment and drug delivery .

-

Optoelectronic Materials: Fluorine’s electron-withdrawing effect improves charge transport in organic semiconductors .

Comparative Analysis

| Compound | Fluorine Position | Methyl Position | Bioactivity (TAAR1 EC₅₀) |

|---|---|---|---|

| Target Compound | ortho | para | 1.2 µM |

| 2-Fluoro-1-(4-methylphenyl)ethan-1-amine | meta | para | 2.5 µM |

The ortho-fluorine configuration in the target compound improves receptor binding affinity by 52% compared to meta-substituted analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume